molecular formula C7H12Cl2N2 B018795 N-Methyl-o-phenylenediamine dihydrochloride CAS No. 25148-68-9

N-Methyl-o-phenylenediamine dihydrochloride

Cat. No. B018795
CAS RN: 25148-68-9
M. Wt: 195.09 g/mol
InChI Key: DKEONVNYXODZRQ-UHFFFAOYSA-N
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Description

N-Methyl-o-phenylenediamine dihydrochloride is an acidic salt . It is generally soluble in water, and the resulting solutions contain moderate concentrations of hydrogen ions with pH’s of less than 7.0 . They react as acids to neutralize bases .


Synthesis Analysis

The synthesis method for N-Methyl-o-phenylenediamine involves methylation of o (m or p)-nitroaniline under the action of a methylation reagent and a catalyst to obtain N-Methyl-o (m or p)-nitroaniline . Then, under the action of a reducing agent, the N-Methyl-o (m or p)-nitroaniline is used to prepare the N-Methyl-o (m or p)-phenylenediamine .


Molecular Structure Analysis

The molecular formula of N-Methyl-o-phenylenediamine dihydrochloride is C7H10N2 .


Chemical Reactions Analysis

N-Methyl-o-phenylenediamine dihydrochloride is an acidic salt . Materials in this group are generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases .


Physical And Chemical Properties Analysis

N-Methyl-o-phenylenediamine dihydrochloride is an acidic salt . Materials in this group are generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases .

Scientific Research Applications

Organic Synthesis

“N-Methyl-1,2-benzenediamine dihydrochloride” is a compound useful in organic synthesis . It can be used as a building block in the synthesis of various organic compounds.

Preparation of Benzimidazoles

This compound is used in the preparation of benzimidazoles from ketene dithioacetals . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including pharmaceuticals, dyes, and polymers.

One-Pot Synthesis of 1-Methyl-2 (hetero)arylbenzimidazoles

“N-Methyl-1,2-benzenediamine dihydrochloride” is used in the one-pot synthesis of 1-methyl-2 (hetero)arylbenzimidazoles . This method provides a convenient and efficient way to synthesize these compounds, which have a wide range of applications in medicinal chemistry.

Preparation of 1-Methyl-1H-Benzimidazole-2(3H)-thione

This compound is also used in the preparation of 1-methyl-1H-benzimidazole-2(3H)-thione . This is a type of benzimidazole derivative that has potential applications in the development of new pharmaceuticals.

Pharmaceutical Intermediate

In the pharmaceutical industry, this compound is mainly used for the preparation of the drug molecule Telmisartan . Telmisartan is a new type of antihypertensive drug and a specific angiotensin II receptor (AT1 type) antagonist .

Safety And Hazards

N-Methyl-o-phenylenediamine dihydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin .

Future Directions

N-Methyl-o-phenylenediamine dihydrochloride is an important compound that is normally used to measure the antioxidant potential . It is also suitable for use in the peroxidase test .

properties

IUPAC Name

2-N-methylbenzene-1,2-diamine;dihydrochloride
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InChI

InChI=1S/C7H10N2.2ClH/c1-9-7-5-3-2-4-6(7)8;;/h2-5,9H,8H2,1H3;2*1H
Source PubChem
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InChI Key

DKEONVNYXODZRQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CNC1=CC=CC=C1N.Cl.Cl
Source PubChem
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Molecular Formula

C7H10N2.2ClH, C7H12Cl2N2
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
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DSSTOX Substance ID

DTXSID5025651
Record name N-Methyl-o-phenylenediamine dihydrochloride
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Molecular Weight

195.09 g/mol
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Physical Description

Crystals (from ethanol); light purple powder. (NTP, 1992)
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
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Product Name

N-Methyl-o-phenylenediamine dihydrochloride

CAS RN

25148-68-9
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
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Record name N-Methyl-o-phenylenediamine dihydrochloride
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Record name 1,2-Benzenediamine, N1-methyl-, hydrochloride (1:2)
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Record name N-Methyl-o-phenylenediamine dihydrochloride
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Record name N-methylbenzene-1,2-diamine dihydrochloride
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Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
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Melting Point

376 °F (NTP, 1992)
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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